molecular formula C18H17F4N3O2 B2967324 3-Fluoro-5-[4-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyridine CAS No. 2379994-09-7

3-Fluoro-5-[4-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyridine

Cat. No.: B2967324
CAS No.: 2379994-09-7
M. Wt: 383.347
InChI Key: DNPKKUOTSRQYIP-UHFFFAOYSA-N
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Description

3-Fluoro-5-[4-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyridine is a complex organic compound that features a fluorinated pyridine ring and a piperidine moiety. The presence of fluorine atoms and the pyridine structure imparts unique physical and chemical properties to the compound, making it valuable in various scientific and industrial applications.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-[4-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to target proteins, leading to the modulation of biological pathways . This compound is known to interact with various enzymes and receptors, affecting their activity and leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-5-[4-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyridine stands out due to its unique combination of a fluorinated pyridine ring and a piperidine moiety, which imparts distinct physical and chemical properties. This makes it particularly valuable in applications requiring high stability and reactivity .

Properties

IUPAC Name

(5-fluoropyridin-3-yl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F4N3O2/c19-14-8-13(9-23-10-14)17(26)25-6-3-12(4-7-25)11-27-16-15(18(20,21)22)2-1-5-24-16/h1-2,5,8-10,12H,3-4,6-7,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNPKKUOTSRQYIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=C(C=CC=N2)C(F)(F)F)C(=O)C3=CC(=CN=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F4N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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